

# 3,4,5-Trimethylhexanoic Acid: Structural Dynamics, Synthesis, and Advanced Applications

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## Compound of Interest

Compound Name: 3,4,5-Trimethylhexanoic acid

CAS No.: 874007-83-7

Cat. No.: B2810355

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As a Senior Application Scientist, I frequently encounter the challenge of optimizing lipidic components for advanced chemical and pharmaceutical formulations. While linear fatty acids offer predictability, highly branched isomers like **3,4,5-trimethylhexanoic acid** provide a unique topological advantage. The vicinal methyl groups at the C3, C4, and C5 positions induce a significant steric shield around the aliphatic tail. This unique topology prevents tight crystalline packing, thereby lowering the phase transition temperature and altering the physicochemical behavior of the molecule in both industrial and biological matrices.

This technical guide explores the structural properties, synthetic pathways, and advanced applications of **3,4,5-trimethylhexanoic acid**, providing self-validating protocols for researchers and drug development professionals.

## Structural and Physicochemical Profiling

**3,4,5-Trimethylhexanoic acid** is a highly branched C9 aliphatic carboxylic acid[1]. It is frequently identified as a critical targeted isomer within commercial "isononanoic acid" mixtures, which are extensively utilized in advanced engine coolants and high-performance corrosion

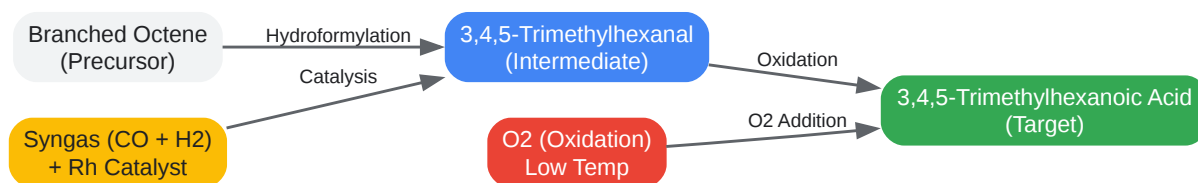
inhibitors[2]. The steric bulk provided by the consecutive methyl branching fundamentally alters its lipophilicity and resistance to oxidative degradation[3].

## Quantitative Physicochemical Data

Property	Value
IUPAC Name	3,4,5-trimethylhexanoic acid
CAS Number	874007-83-7[4]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub> [1]
Molar Mass	158.24 g/mol [1]
Monoisotopic Mass	158.13068 Da[1]
SMILES	CC(C)C(C)C(C)CC(=O)O[1]
Predicted XLogP3	2.6[1]

## Synthetic Modalities: The Hydroformylation-Oxidation Route

The industrial and laboratory-scale synthesis of highly branched nonanoic acids typically proceeds via the hydroformylation of mixed isomeric octenes[5]. The process relies on the "oxo reaction," where an alkene is reacted with synthesis gas (syngas) to form an aldehyde intermediate, which is subsequently oxidized to the target carboxylic acid.



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Logical flow of the hydroformylation-oxidation synthesis route for branched C<sub>9</sub> acids.

## Protocol 1: Two-Step Synthesis via Hydroformylation and Oxidation

Objective: Synthesize **3,4,5-trimethylhexanoic acid** from branched octene precursors.

Causality & Design: The use of a Rhodium (Rh)-based catalyst immobilized on a porous organic polymer ensures high regioselectivity for the terminal carbon during hydroformylation, minimizing the formation of unwanted internal aldehydes. The subsequent catalyst-free, low-temperature oxidation prevents the thermal degradation and chain-cleavage of the highly branched intermediate[5].

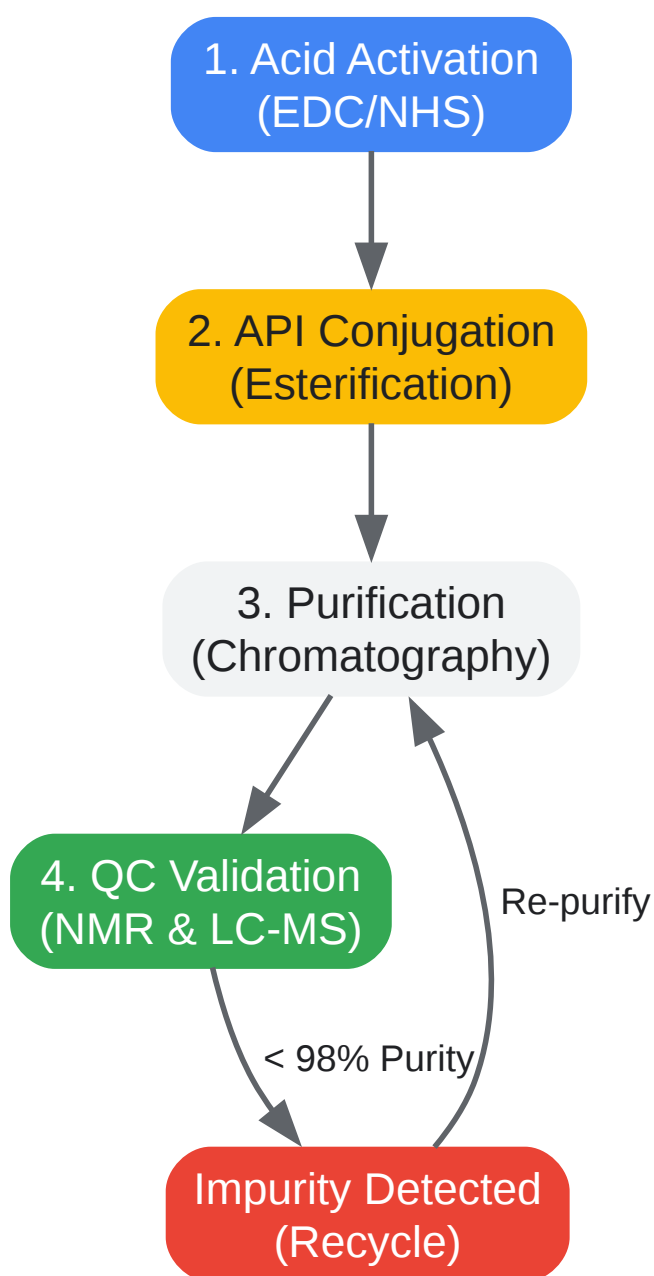
Step-by-Step Methodology:

- **System Preparation:** Charge a high-pressure fixed-bed reactor with the Rh-based catalyst. Purge the system with synthesis gas (CO/H<sub>2</sub>, 1:1 ratio) for 15 minutes to establish an inert, reactive atmosphere.
- **Hydroformylation:** Inject the mixed branched octene precursor at a weight hourly space velocity of 0.02 g/g<sub>cat</sub> ·h. Maintain the reactor at 100°C and 5.0 MPa. Causality: The high pressure drives the thermodynamic equilibrium toward the formation of the aldehyde (3,4,5-trimethylhexanal).
- **Intermediate Validation (QC 1):** Sample the liquid product and analyze via online Gas Chromatography (GC). **Self-Validation:** Do not proceed to the oxidation step unless the octene conversion rate exceeds 96.5% to ensure downstream purity[5].
- **Oxidation:** Transfer the intermediate to a secondary oxidation reactor. Introduce an oxygen-containing gas at a low temperature (40–50°C) without a catalyst. Causality: The absence of a metal catalyst in this step prevents over-oxidation to shorter-chain degradation products.
- **Final Validation (QC 2):** Purify the resulting acid via vacuum distillation. Confirm the structure of **3,4,5-trimethylhexanoic acid** using <sup>1</sup>H NMR and GC-MS (target monoisotopic mass: 158.13 Da)[1].

## Applications in Drug Development & Formulation

Because of its branched aliphatic tail, **3,4,5-trimethylhexanoic acid** is an exceptional candidate for modifying the pharmacokinetics of active pharmaceutical ingredients (APIs) via prodrug esterification. The steric hindrance provided by the methyl groups at the 3, 4, and 5 positions slows down esterase-mediated hydrolysis in vivo, allowing for a controlled, sustained-release profile.

Furthermore, when conjugated into lipid nanoparticle (LNP) formulations, these branched lipids disrupt crystalline packing in the lipid bilayer. This lowers the phase transition temperature of the LNP, which is a critical factor in enhancing the endosomal escape of mRNA payloads.



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Step-by-step workflow for synthesizing and validating 3,4,5-trimethylhexanoate prodrugs.

## Protocol 2: Synthesis of Sterically Shielded Prodrug Esters

Objective: Conjugate **3,4,5-trimethylhexanoic acid** to an API containing a free hydroxyl group to enhance lipophilicity and prolong circulation half-life.

Causality & Design: The vicinal methyl groups create immense steric hindrance around the carboxylate center. Standard Fischer esterification is inefficient under these conditions.

Therefore, a Steglich esterification utilizing EDC·HCl and DMAP is employed. DMAP acts as a superior nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric bulk of the branched acid.

Step-by-Step Methodology:

- **Activation:** Dissolve **3,4,5-trimethylhexanoic acid** (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add EDC·HCl (1.5 eq) and stir for 15 minutes at 0°C. Causality: EDC is selected over DCC because its urea byproduct is highly water-soluble, allowing for simple removal during aqueous workup without the need for harsh filtration.
- **Catalysis & Conjugation:** Add DMAP (0.2 eq) followed by the target API (1.0 eq). Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- **Quenching & Workup:** Quench the reaction with saturated aqueous NaHCO<sub>3</sub> to neutralize any unreacted acid. Extract the organic layer, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:** Concentrate the crude product under reduced pressure and purify via flash column chromatography using a silica gel stationary phase and a Hexane/Ethyl Acetate gradient.
- **Validation (QC):** Analyze the purified fractions via LC-MS to confirm the mass of the prodrug adduct. Self-Validation: Perform <sup>1</sup>H NMR; successful conjugation is definitively validated by

the downfield shift of the API's alpha-carbinol protons compared to the unconjugated baseline. If purity is <98%, recycle through the chromatography step.

## References

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- Eureka Patsnap. "Method for preparing isononanoic acid from mixed isooctene." [5](#)

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